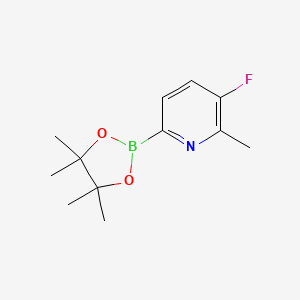

3-Fluoro-2-methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridine

Description

3-Fluoro-2-methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine is a boronic ester-functionalized pyridine derivative widely used in Suzuki-Miyaura cross-coupling reactions for synthesizing biaryl structures in pharmaceuticals and materials science. The compound features:

- Fluorine at the 3-position of the pyridine ring, enhancing electronic withdrawal and influencing reactivity.

- Methyl group at the 2-position, introducing steric effects that may modulate coupling efficiency.

- Pinacol boronate at the 6-position, a stable boronic ester protecting group ideal for transition metal-catalyzed reactions .

Its molecular formula is C₁₃H₁₇BFNO₂ (calculated by analogy to similar compounds in and ), with a molecular weight of 253.10 g/mol.

Propriétés

IUPAC Name |

3-fluoro-2-methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17BFNO2/c1-8-9(14)6-7-10(15-8)13-16-11(2,3)12(4,5)17-13/h6-7H,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FNDRGRATGIZKSC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=NC(=C(C=C2)F)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17BFNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60590533 | |

| Record name | 3-Fluoro-2-methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60590533 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

237.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

952403-32-6 | |

| Record name | 3-Fluoro-2-methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60590533 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-Fluoro-6-methylpyridine-2-boronic acid pinacol ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Méthodes De Préparation

Lithiation of Halogenated Pyridine

- The starting material is often a halogenated fluoro-methylpyridine, e.g., 3-fluoro-2-methyl-6-chloropyridine.

- Treatment with an organolithium reagent, such as n-butyllithium, at low temperatures (-78 °C), generates a lithio intermediate by halogen-lithium exchange or directed ortho-lithiation.

- This lithiation is highly regioselective due to the directing effects of the fluorine and methyl substituents on the pyridine ring.

Electrophilic Borylation

- The lithio intermediate is then reacted with an electrophilic boron reagent, commonly trimethyl borate (B(OMe)3).

- This step forms the boronic acid intermediate after aqueous workup.

Formation of Pinacol Boronate Ester

- The boronic acid intermediate is treated with pinacol (2,3-dimethyl-2,3-butanediol) to form the stable pinacol boronate ester.

- This step is typically carried out under acidic conditions to facilitate esterification.

- The pinacol ester form enhances the compound's stability and handling properties.

Representative Reaction Scheme

| Step | Reagents & Conditions | Product |

|---|---|---|

| 1 | Starting pyridine derivative + n-butyllithium (−78 °C) | Lithio-pyridine intermediate |

| 2 | Lithio intermediate + trimethyl borate | Boronic acid intermediate (after aqueous workup) |

| 3 | Boronic acid + pinacol + acid catalyst | This compound |

Literature and Patent Insights

A patent (BR112014016048B1) describes a closely related methodology for preparing substituted fluoro-chlorophenylboronic acid pinacol esters, which is analogous to the pyridine system . The process involves:

- Lithiation of a halogenated fluoroarene with an alkyl lithium reagent.

- Reaction with electrophilic boronic acid derivatives.

- Conversion to pinacol boronate esters by reaction with 2,3-dimethyl-2,3-butanediol.

This approach is adaptable to pyridine substrates, including 3-fluoro-2-methyl derivatives, enabling efficient synthesis of the target boronate ester.

Data Table Summarizing Preparation Parameters

| Parameter | Typical Conditions/Values | Notes |

|---|---|---|

| Starting material | 3-fluoro-2-methyl-6-chloropyridine | Commercially available or synthesized |

| Lithiation reagent | n-Butyllithium | Used at −78 °C for regioselectivity |

| Solvent | Anhydrous tetrahydrofuran (THF) | Common solvent for lithiation |

| Electrophilic boron source | Trimethyl borate (B(OMe)3) | Forms boronic acid intermediate |

| Workup | Aqueous quench (water or dilute acid) | To isolate boronic acid intermediate |

| Esterification agent | Pinacol (2,3-dimethyl-2,3-butanediol) | Converts boronic acid to pinacol ester |

| Esterification conditions | Acidic medium, room temperature to mild heating | Facilitates ester formation |

| Yield | Typically moderate to high (50–85%) | Dependent on substrate purity and reaction control |

Research Findings and Considerations

- Regioselectivity: The presence of fluorine and methyl groups on the pyridine ring directs lithiation selectively to the desired position, minimizing side reactions.

- Stability: The pinacol boronate ester is significantly more stable than the free boronic acid, facilitating purification and storage.

- Reactivity: The boronate ester is highly reactive in subsequent cross-coupling reactions, making this preparation method valuable for synthetic applications.

- Optimization: Temperature control during lithiation and careful quenching are critical to maximize yield and purity.

- Alternative Methods: Direct borylation using transition metal catalysis (e.g., iridium-catalyzed C–H borylation) can be considered but often lacks the regioselectivity achieved by lithiation-borylation routes for this substrate.

Analyse Des Réactions Chimiques

3-Fluoro-2-methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridine undergoes various chemical reactions, including:

Suzuki-Miyaura Coupling: This compound is commonly used in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds. The reaction typically involves a palladium catalyst, a base, and an aryl or vinyl halide as the coupling partner.

Oxidation: The boronic ester group can be oxidized to form the corresponding boronic acid or other oxidized products.

Substitution Reactions:

Applications De Recherche Scientifique

3-Fluoro-2-methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridine has a wide range of applications in scientific research:

Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules through cross-coupling reactions.

Biology: The compound can be used to synthesize biologically active molecules, including potential pharmaceuticals.

Medicine: Research into boronic ester-containing compounds has shown potential in the development of enzyme inhibitors and anticancer agents.

Industry: The compound is used in the production of advanced materials and as an intermediate in the synthesis of agrochemicals and pharmaceuticals

Mécanisme D'action

The mechanism of action of 3-Fluoro-2-methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridine is largely dependent on its use in specific reactions. In Suzuki-Miyaura coupling reactions, the boronic ester group interacts with the palladium catalyst to form a palladium-boron complex, which then undergoes transmetalation with an aryl or vinyl halide, followed by reductive elimination to form the desired carbon-carbon bond. The fluorine atom can influence the electronic properties of the pyridine ring, affecting the reactivity and selectivity of the compound in various reactions .

Comparaison Avec Des Composés Similaires

Structural and Substituent Variations

Key structural analogs differ in substituent positions and functional groups, significantly impacting their physicochemical properties and reactivity.

Reactivity in Cross-Coupling Reactions

The target compound’s 6-Bpin group facilitates coupling with aryl halides under palladium catalysis (e.g., Pd(PPh₃)₄). Key comparisons:

- Coupling Efficiency : The 2-methyl group in the target compound introduces steric hindrance, reducing reaction rates compared to unsubstituted analogs like 3-fluoro-5-Bpin-pyridine .

- Electronic Effects : Fluorine at the 3-position withdraws electrons, stabilizing the transition state in oxidative addition steps .

- Byproduct Formation : Brominated analogs (e.g., 2-Bromo-6-Bpin-pyridine ) risk deborylation under harsh conditions, whereas the target compound’s methyl group minimizes this side reaction.

Stability and Handling

- Thermal Stability : Pinacol boronate esters generally decompose above 150°C. The target compound’s stability is comparable to 3-fluoro-5-Bpin-pyridine but lower than trifluoromethyl-substituted derivatives due to reduced electron withdrawal .

- Storage : Most analogs require storage at 0–6°C (e.g., 3-Bpin-pyridine ) to prevent hydrolysis.

- Purity : Commercial analogs like 5-fluoro-3-Bpin-pyridine are available with ≥99% assay , while the target compound’s synthesis may require rigorous purification due to steric challenges.

Activité Biologique

3-Fluoro-2-methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridine is a fluorinated pyridine derivative characterized by its unique incorporation of a boronic ester group. This compound has garnered attention due to its potential biological activities and applications in medicinal chemistry.

Chemical Structure and Properties

- IUPAC Name : this compound

- Molecular Formula : CHBFO

- Molecular Weight : 252.09 g/mol

- CAS Number : 1451391-55-1

The biological activity of this compound is largely attributed to its ability to form stable complexes with various biomolecules. The boronic ester group allows it to interact with diols and other nucleophiles through reversible covalent bonding. This interaction is crucial for its function as an enzyme inhibitor.

Enzyme Inhibition

Research indicates that this compound exhibits significant enzyme inhibitory properties. It has been observed to inhibit certain enzymes by binding to their active sites. This characteristic is particularly valuable in drug development for targeting specific biochemical pathways.

Case Studies and Findings

- Inhibition of Kinases : In studies involving dual-specificity tyrosine-phosphorylation-regulated kinase 1A (DYRK1A), derivatives of this compound showed promising inhibitory activity. The synthesized compounds demonstrated nanomolar-level inhibition in enzymatic assays .

- Pharmacological Testing : The compound was tested for anti-inflammatory and antioxidant properties using ORAC assays and LPS-induced pro-inflammatory response evaluations in BV2 microglial cells. Results indicated significant anti-inflammatory effects alongside robust antioxidant activity .

Data Table of Biological Activities

Q & A

Basic Questions

Q. What established synthetic routes are available for preparing 3-Fluoro-2-methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine, and how can reaction efficiency be optimized?

- Methodological Answer : The compound is typically synthesized via Suzuki-Miyaura coupling, leveraging its boronic ester functionality. For example, a protocol involves reacting a halogenated pyridine precursor (e.g., 6-bromo-3-fluoro-2-methylpyridine) with bis(pinacolato)diboron under palladium catalysis. Key optimizations include:

- Catalyst System : Use Pd(dppf)Cl₂ or Pd(PPh₃)₄ (0.5–2 mol%) with ligand additives like SPhos .

- Solvent/Base : Employ anhydrous dioxane or THF with K₂CO₃ or Cs₂CO₃ for deprotonation .

- Temperature : Reactions often proceed at 80–100°C for 6–12 hours under inert atmosphere.

- Monitoring : Track progress via TLC or LC-MS to minimize over-reaction or deboronation .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer :

- NMR : ¹H/¹³C/¹⁹F NMR confirm substituent positions and purity. The fluorine signal (¹⁹F NMR) near δ -110 ppm indicates the 3-fluoro group, while methyl protons appear as a singlet (~δ 2.5 ppm) .

- HRMS : Exact mass analysis (e.g., [M+H]⁺) validates molecular formula (C₁₃H₁₈BFNO₂, calc. 264.13) .

- FT-IR : Peaks at ~1350 cm⁻¹ (B-O) and ~1600 cm⁻¹ (pyridine ring) confirm structural integrity .

Q. What are common purification strategies for pyridine boronic ester derivatives?

- Methodological Answer :

- Trituration : Use petroleum ether/ethyl acetate (1:1) to remove Pd catalysts or unreacted boronic acid .

- Column Chromatography : Gradient elution with hexane/ethyl acetate (3:1 to 1:1) separates byproducts.

- Recrystallization : Slow evaporation from DCM/hexane yields high-purity crystals for X-ray studies .

Advanced Research Questions

Q. How do steric and electronic effects of substituents influence Suzuki-Miyaura cross-coupling efficiency?

- Methodological Answer :

- Steric Effects : The 2-methyl group in the pyridine ring may hinder transmetallation. X-ray data (dihedral angle ~59.8° between aryl rings) suggests planar alignment is critical for effective coupling .

- Electronic Effects : Electron-withdrawing fluorine at position 3 enhances boronic ester stability but may reduce reactivity. Optimize by increasing catalyst loading (1.5–2 mol% Pd) or using electron-rich ligands (e.g., XPhos) .

- Substrate Screening : Test alternative aryl halides (e.g., bromides vs. iodides) to balance reactivity and side reactions .

Q. How can X-ray crystallography resolve structural ambiguities in this compound?

- Methodological Answer :

- Sample Preparation : Grow single crystals via slow evaporation of a DCM/hexane mixture .

- Data Analysis : Use C–H···π interactions and dihedral angles (e.g., 59.8° between pyridine and borolan rings) to confirm spatial arrangement .

- Validation : Compare experimental bond lengths (B–O: ~1.36 Å) with DFT-calculated values to detect distortions .

Q. How to address discrepancies in NMR data when unexpected byproducts form during synthesis?

- Methodological Answer :

- Byproduct Identification : Use 2D NMR (COSY, HSQC) to trace coupling patterns. For example, a deboronated byproduct (3-fluoro-2-methylpyridine) shows distinct ¹H NMR peaks (δ 8.2–8.5 ppm for H-6) .

- Reaction Optimization : Add antioxidants (e.g., BHT) to prevent boronic ester degradation. Reduce water content in solvents to <50 ppm .

Q. What factors should be investigated when observed reaction yields contradict theoretical predictions?

- Methodological Answer :

- Catalyst Poisoning : Test for residual moisture or oxygen using Karl Fischer titration. Pre-dry solvents over molecular sieves .

- Steric Hindrance : Computational modeling (e.g., DFT) predicts steric clashes between the 2-methyl group and catalyst. Adjust ligand bulk (e.g., switch from PPh₃ to t-BuBrettPhos) .

- Side Reactions : Monitor for protodeboronation via ¹⁹F NMR. Add pinacol to stabilize the boronic ester intermediate .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.